molecular formula C16H15F3N2O B2732286 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea CAS No. 951662-20-7

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Katalognummer B2732286
CAS-Nummer: 951662-20-7
Molekulargewicht: 308.304
InChI-Schlüssel: QMCPRSHHVGXFBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the development and activation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Wirkmechanismus

The mechanism of action of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is based on its ability to inhibit the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the development and activation of B-cells. Inhibition of BTK leads to the inhibition of downstream signaling pathways, ultimately resulting in the suppression of B-cell activation and proliferation. This mechanism of action has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea have been extensively studied in preclinical models. Inhibition of BTK has been shown to have a variety of effects on B-cell function, including the suppression of B-cell activation, proliferation, and survival. Additionally, inhibition of BTK has been shown to modulate the production of cytokines and chemokines, which are key mediators of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea in laboratory experiments include its potency, specificity, and availability. TAK-659 is a highly potent inhibitor of BTK, with an IC50 value in the low nanomolar range. Additionally, TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects. Finally, TAK-659 is now commercially available from several manufacturers, making it easily accessible for laboratory experiments.
The limitations of using 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea in laboratory experiments include its potential toxicity and limited solubility. TAK-659 has been shown to have some toxicity in preclinical models, particularly at higher doses. Additionally, TAK-659 has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea. One area of interest is the development of combination therapies that incorporate TAK-659 with other targeted agents, such as inhibitors of PI3K or CD20. Additionally, there is ongoing research into the potential use of TAK-659 in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Finally, there is interest in the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects.

Synthesemethoden

The synthesis of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea involves the reaction of 2-methylphenyl isocyanate with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently dehydrated to yield the final product. The synthesis of this compound has been optimized for both laboratory and industrial-scale production, and it is now commercially available from several manufacturers.

Wissenschaftliche Forschungsanwendungen

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea has been extensively studied for its potential applications in scientific research. The compound's ability to inhibit BTK has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting the growth of B-cell lymphomas and chronic lymphocytic leukemia (CLL). Additionally, TAK-659 has shown promise in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

1-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O/c1-11-5-2-3-8-14(11)21-15(22)20-10-12-6-4-7-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPRSHHVGXFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.